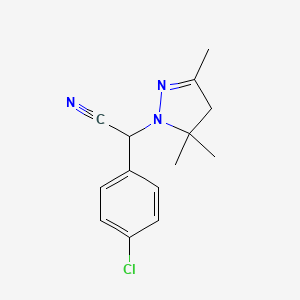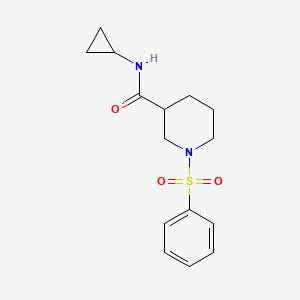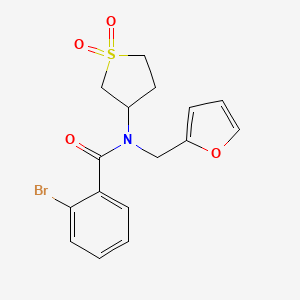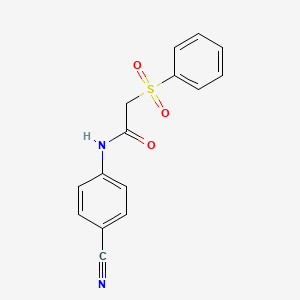
3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
説明
3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a widely used drug for treating Alzheimer's disease and other neurological disorders.
作用機序
Memantine works by blocking the excessive activation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By selectively inhibiting the overstimulation of NMDA receptors, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione prevents the excitotoxicity and neuronal damage that can occur in neurological disorders. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
Memantine has been shown to have a wide range of biochemical and physiological effects. It reduces oxidative stress and inflammation, increases the expression of neurotrophic factors, and enhances synaptic plasticity. Memantine also improves mitochondrial function, which is important for energy production and cellular metabolism. In addition, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to improve blood flow and oxygenation in the brain, which can have beneficial effects on cognitive function.
実験室実験の利点と制限
Memantine has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetics. It is also relatively safe and well-tolerated, with few side effects at therapeutic doses. However, there are some limitations to using 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments. It can be expensive and difficult to obtain in large quantities. In addition, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has a relatively short half-life, which can make it challenging to maintain consistent drug levels in experiments.
将来の方向性
For 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione research include the development of new analogs, investigation of its effects on other neurological disorders, and the development of new delivery methods. Overall, 3-(1-adamantylamino)-1-(2-methoxyphenyl)-2,5-pyrrolidinedione is an important drug with significant potential for improving neurological health.
科学的研究の応用
Memantine has been extensively studied for its therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
特性
IUPAC Name |
3-(1-adamantylamino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-18-5-3-2-4-17(18)23-19(24)9-16(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-16,22H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDCLRQZGQAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)

![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)

![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)